molecular formula C5H10O3 B14888311 1,5-Dihydroxy-2-pentanone

1,5-Dihydroxy-2-pentanone

Cat. No.: B14888311
M. Wt: 118.13 g/mol
InChI Key: XROYCWZMPOOEDP-UHFFFAOYSA-N
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Description

1,5-Dihydroxypentan-2-one: is an organic compound with the molecular formula C5H10O3 It is a ketone with two hydroxyl groups positioned at the first and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dihydroxypentan-2-one can be synthesized through several methods. One common approach involves the oxidation of 1,5-pentanediol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of 1,5-dihydroxypentan-2-one may involve the catalytic oxidation of 1,5-pentanediol using a metal catalyst such as platinum or palladium . This method offers higher yields and better control over the reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce .

    Reduction: Reduction of the ketone group can yield .

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: 1,5-Pentanedione.

    Reduction: 1,5-Pentanediol.

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

1,5-Dihydroxypentan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.

    Biochemistry: It is used in the study of enzyme-catalyzed reactions involving ketones and hydroxyl groups.

    Industrial Chemistry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dihydroxypentan-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: Similar structure but lacks the ketone group.

    1,5-Pentanedione: Similar structure but lacks the hydroxyl groups.

    2,5-Hexanedione: Similar structure with an additional carbon atom.

Uniqueness

1,5-Dihydroxypentan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

1,5-dihydroxypentan-2-one

InChI

InChI=1S/C5H10O3/c6-3-1-2-5(8)4-7/h6-7H,1-4H2

InChI Key

XROYCWZMPOOEDP-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)CO)CO

Origin of Product

United States

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